Welcome to the BenchChem Online Store!
molecular formula C8H6Cl2O2 B2439542 2,4-Dichloro-6-methoxybenzaldehyde CAS No. 78444-52-7

2,4-Dichloro-6-methoxybenzaldehyde

Cat. No. B2439542
M. Wt: 205.03
InChI Key: LEKBRTWDQNPRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388197B2

Procedure details

To a soln. of 4,6-dichlorosalicylaldehyde (2.69 mmol) in 5 mL DMF was added K2CO3 (5.39 mmol) followed by iodomethane (2.96 mmol). The reaction mixture was heated to 50° C. for 3.5 h. At RT, the mixture was diluted with EtOAc and washed 3 times with water and then with brine. The comb. org. layers were dried over MgSO4 and conc. in vacuo to give the desired product as beige solid.
Quantity
2.69 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.39 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.96 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[C:8]([Cl:10])[CH:9]=1)[CH:6]=[O:7].[C:12]([O-])([O-])=O.[K+].[K+].IC>CN(C=O)C.CCOC(C)=O>[Cl:10][C:8]1[CH:9]=[C:2]([Cl:1])[CH:3]=[C:4]([O:11][CH3:12])[C:5]=1[CH:6]=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.69 mmol
Type
reactant
Smiles
ClC=1C=C(C(C=O)=C(C1)Cl)O
Name
Quantity
5.39 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.96 mmol
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried over MgSO4 and conc. in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.